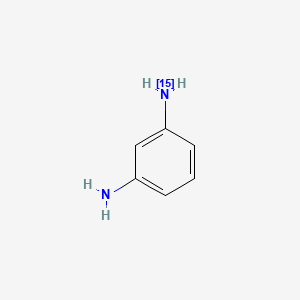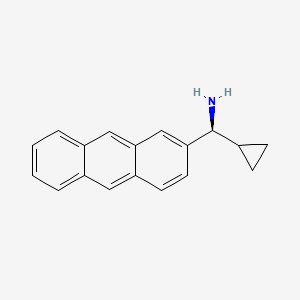
(1S)-2-Anthrylcyclopropylmethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Anthrylcyclopropylmethylamine is an organic compound that features a cyclopropylmethylamine group attached to an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Anthrylcyclopropylmethylamine typically involves the cyclopropanation of an anthracene derivative followed by the introduction of the methylamine group. One common method includes the reaction of anthracene with diazomethane to form a cyclopropane ring, followed by the substitution of a methylamine group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazomethane safely. The subsequent introduction of the methylamine group can be achieved through catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(1S)-2-Anthrylcyclopropylmethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of (1S)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-Anthrylcyclopropylmethylamine: A stereoisomer with similar structural features but different spatial arrangement.
Anthracene derivatives: Compounds like anthracene-9-carboxylic acid and 9-anthrylmethylamine share the anthracene core but differ in functional groups.
Uniqueness
(1S)-2-Anthrylcyclopropylmethylamine is unique due to its specific stereochemistry and the presence of both the cyclopropyl and methylamine groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H17N |
|---|---|
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
(S)-anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m0/s1 |
Clé InChI |
SVHKCCRZWPOXFM-SFHVURJKSA-N |
SMILES isomérique |
C1CC1[C@@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
SMILES canonique |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


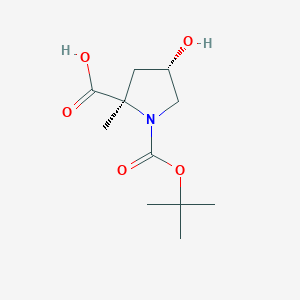
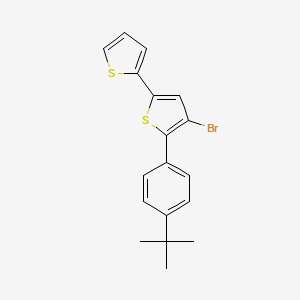

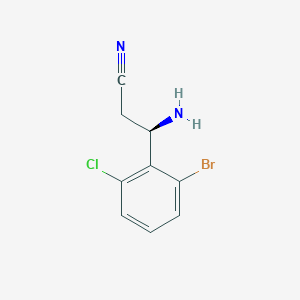
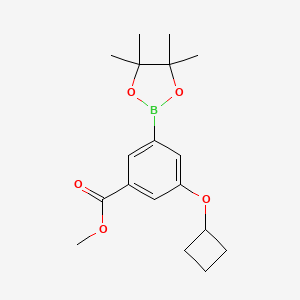
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
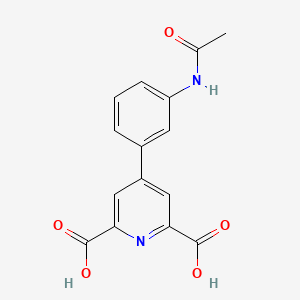
![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
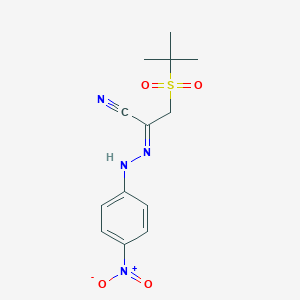
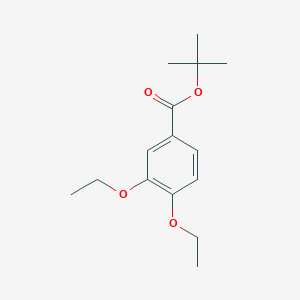


![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)
